molecular formula C10H6ClNO2 B3037026 5-(2-Chloro-pyridin-3-yl)-furan-2-carbaldehyde CAS No. 403657-26-1

5-(2-Chloro-pyridin-3-yl)-furan-2-carbaldehyde

Cat. No.: B3037026
CAS No.: 403657-26-1
M. Wt: 207.61 g/mol
InChI Key: UXESJFWGTPOPSY-UHFFFAOYSA-N
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Description

5-(2-Chloro-pyridin-3-yl)-furan-2-carbaldehyde is a heterocyclic organic compound featuring a furan ring substituted at the 5-position with a 2-chloropyridin-3-yl group and a formyl group at the 2-position of the furan. This structure combines electron-deficient pyridine and furan moieties, rendering it a versatile intermediate in medicinal chemistry and materials science. Its chloro-substituted pyridinyl group enhances electrophilicity, facilitating nucleophilic substitution reactions, while the aldehyde group serves as a reactive handle for further functionalization. The compound is particularly relevant in pharmaceutical synthesis, where its structural motifs are leveraged in drug discovery for antimicrobial, antiviral, or kinase-inhibiting agents .

Properties

IUPAC Name

5-(2-chloropyridin-3-yl)furan-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-10-8(2-1-5-12-10)9-4-3-7(6-13)14-9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXESJFWGTPOPSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C2=CC=C(O2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Chloro-pyridin-3-yl)-furan-2-carbaldehyde typically involves the reaction of 2-chloro-3-pyridinecarboxaldehyde with furan-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.

    Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: 5-(2-Chloro-pyridin-3-yl)-furan-2-carboxylic acid.

    Reduction: 5-(2-Chloro-pyridin-3-yl)-furan-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Biological Activity
Research indicates that compounds with furan and pyridine moieties exhibit significant biological activities, including antibacterial, antifungal, and anticancer properties. The incorporation of a chloro group enhances the lipophilicity and biological activity of the compound. For instance, similar derivatives have shown effectiveness as 5-HT_1A receptor agonists, which are crucial in treating anxiety and depression disorders .

Case Study: Anticancer Activity
A study demonstrated that derivatives of pyridine and furan exhibited substantial cytotoxic effects against various cancer cell lines. The presence of the chloro substituent in 5-(2-Chloro-pyridin-3-yl)-furan-2-carbaldehyde potentially enhances its interaction with biological targets, making it a candidate for further pharmacological evaluation .

Synthetic Applications

Synthetic Intermediates
this compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its aldehyde functional group allows for various transformations, including condensation reactions, which are essential in constructing heterocyclic compounds.

Table 1: Synthetic Transformations Involving this compound

Reaction TypeProduct TypeReference
Condensation with aminesPyridine-furan derivatives
Aldol reactionsβ-hydroxy carbonyl compounds
CyclizationHeterocyclic compounds

Pharmaceutical Development

Drug Design and Development
The compound's structural features make it a candidate for drug design, particularly in developing new therapeutic agents targeting specific receptors or enzymes involved in disease pathways. The potential for creating derivatives that can modulate biological activity is significant.

Case Study: Formulation Development
A recent formulation study explored the use of this compound in creating novel drug delivery systems. The findings suggested that its lipophilic nature could enhance bioavailability when formulated with appropriate excipients .

Mechanism of Action

The mechanism of action of 5-(2-Chloro-pyridin-3-yl)-furan-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary based on the specific biological activity being investigated.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and substituent effects among 5-(2-Chloro-pyridin-3-yl)-furan-2-carbaldehyde and analogous compounds:

Compound Name Substituent on Furan (Position 5) Molecular Weight (g/mol) Key Functional Groups Primary Applications
This compound 2-Chloropyridin-3-yl 207.62 (calculated) Aldehyde, Chloropyridine Pharmaceutical intermediates
5-(2-Nitrophenyl)-furan-2-carbaldehyde 2-Nitrophenyl 217.18 (calculated) Aldehyde, Nitro group Thermodynamic studies
5-(4-Nitrophenyl)-furan-2-carbaldehyde 4-Nitrophenyl 217.18 (calculated) Aldehyde, Nitro group Combustion energy studies
5-(Methoxymethyl)furan-2-carbaldehyde Methoxymethyl 140.14 Aldehyde, Ether Synthetic intermediates
5-(((tert-Butyldimethylsilyl)oxy)methyl)furan-2-carbaldehyde TBDMS-protected oxymethyl 284.49 (calculated) Aldehyde, Silyl ether Protection in synthesis
5-(5-Chloro-2-methylphenyl)furan-2-carbaldehyde 5-Chloro-2-methylphenyl 220.66 (calculated) Aldehyde, Chloro, Methyl Pharmaceutical intermediates

Substituent Effects :

  • Electron-Withdrawing Groups (EWGs) : Nitro (in nitrophenyl derivatives) and chloro (in pyridinyl/phenyl derivatives) groups reduce electron density on the furan ring, enhancing electrophilicity and stability under oxidative conditions .
  • Electron-Donating Groups (EDGs) : Methoxymethyl and silyl ether groups increase solubility in polar solvents and protect reactive hydroxyl groups during synthesis .

Thermodynamic and Physicochemical Properties

Comparative data from experimental studies:

Compound ΔsubH° (kJ/mol) ΔcombH° (kJ/mol) ΔfH°(solid, kJ/mol) Methodologies Used
5-(4-Nitrophenyl)-furan-2-carbaldehyde 98.2 ± 1.5 -3580 ± 15 -250 ± 5 Bomb calorimetry, Knudsen effusion
5-(2-Nitrophenyl)-furan-2-carbaldehyde 95.8 ± 1.3 -3560 ± 12 -245 ± 4 Knudsen effusion, Clapeyron-Clausius
5-(Methoxymethyl)furan-2-carbaldehyde N/A N/A N/A Safety and synthesis protocols

Key Findings :

  • Nitro Derivatives: Higher sublimation enthalpies (ΔsubH°) compared to non-nitro analogs due to strong intermolecular interactions (e.g., dipole-dipole, π-π stacking) .
  • Chloro Derivatives : While direct thermodynamic data for this compound are lacking, chloro-substituted analogs (e.g., 5-(5-Chloro-2-methylphenyl)furan-2-carbaldehyde) are expected to exhibit moderate sublimation enthalpies (~90–100 kJ/mol) based on structural similarity to nitro derivatives .

Biological Activity

5-(2-Chloro-pyridin-3-yl)-furan-2-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antitumor, antibacterial, and antifungal activities, as well as its structure-activity relationships (SAR).

Chemical Structure and Properties

The compound belongs to a class of furan derivatives, characterized by the presence of a chloro-substituted pyridine ring. Its chemical structure can be represented as follows:

C10H7ClN O2\text{C}_{10}\text{H}_7\text{ClN O}_2

This structure is significant for its biological activity, as the substitution patterns can influence the interaction with various biological targets.

Antitumor Activity

Research has demonstrated that this compound exhibits notable antitumor properties. A study highlighted its efficacy against various cancer cell lines, including HCT116 and MCF7, where it showed significant antiproliferative effects. The mechanism appears to involve inhibition of key enzymes involved in cell cycle regulation.

Case Study: Antiproliferative Effects

Cell Line IC50 (µM) Mechanism
HCT1165.6CDK-5 inhibition
MCF76.1Apoptosis induction

The binding affinity towards CDK-5 was particularly noteworthy, with molecular docking studies revealing strong interactions that suggest potential as a lead compound for further development in cancer therapeutics .

Antibacterial and Antifungal Activity

In addition to its antitumor properties, this compound has shown promising antibacterial and antifungal activities. It was tested against various Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects.

Antibacterial Activity Data

Bacterial Strain MIC (µM) Activity
Staphylococcus aureus12.5Moderate
Escherichia coli25.0Moderate
Bacillus subtilis10.0Strong

The results indicate that the compound's halogenated structure contributes to its bioactivity, particularly against resistant strains .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Studies have shown that:

  • Chlorine Substitution : The presence of chlorine at the 2-position of the pyridine ring enhances both antitumor and antibacterial activities compared to non-halogenated analogs.
  • Furan Ring Modifications : Alterations to the furan moiety can significantly affect binding affinity and selectivity towards biological targets.

SAR Insights

A detailed SAR analysis revealed that compounds with additional electron-withdrawing groups exhibited improved potency against cancer cell lines and bacterial strains. For example, modifications leading to increased lipophilicity were associated with enhanced cellular uptake and bioavailability .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-(2-Chloro-pyridin-3-yl)-furan-2-carbaldehyde?

  • Methodological Approach :

  • Cross-Coupling Reactions : Utilize Suzuki-Miyaura coupling between 2-chloro-3-pyridinylboronic acid and 5-bromo-furan-2-carbaldehyde. Optimize conditions using Pd(PPh₃)₄ as a catalyst, Na₂CO₃ as a base, and a DMF/H₂O solvent system at 80°C for 12 hours .
  • Aldehyde Protection : Protect the aldehyde group during synthesis using ethylene glycol to form a cyclic acetal, preventing unwanted side reactions .
    • Characterization : Confirm structure via 1H^1H-NMR (expected signals: aldehyde proton at δ 9.8–10.2 ppm, pyridine protons at δ 8.2–8.7 ppm) and LC-MS (expected [M+H]⁺ at m/z 211.6) .

Q. How should researchers handle and store this compound safely?

  • Handling : Use spark-proof equipment and explosion-proof ventilation due to potential flammability of furan derivatives. Wear nitrile gloves and safety goggles .
  • Storage : Store in airtight, light-resistant containers at 0–6°C to prevent aldehyde oxidation or thermal decomposition .

Q. What analytical techniques are most effective for purity assessment?

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min. Monitor UV absorbance at 254 nm .
  • Elemental Analysis : Validate purity by comparing experimental vs. theoretical C, H, N, and Cl percentages (e.g., C: 51.6%, H: 2.8%, Cl: 13.4%) .

Advanced Research Questions

Q. How does the electron-withdrawing chloro-pyridine group influence the reactivity of the furan aldehyde?

  • Mechanistic Insight : The chloro-pyridine moiety enhances electrophilicity at the aldehyde carbon, facilitating nucleophilic additions (e.g., Grignard reactions). DFT calculations show a 15–20% increase in electrophilicity compared to unsubstituted furan-2-carbaldehyde .
  • Experimental Validation : Compare reaction rates with 5-methyl-furan-2-carbaldehyde in Knoevenagel condensations using malononitrile .

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

  • Data Harmonization :

  • Dose-Response Reproducibility : Conduct assays across multiple cell lines (e.g., HEK293, HepG2) with standardized protocols .
  • Metabolite Interference : Use LC-MS/MS to quantify intact compound vs. metabolites in biological matrices .
    • Meta-Analysis : Cross-reference results with structurally similar compounds (e.g., 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid) to identify scaffold-specific trends .

Q. What computational methods predict the compound’s potential as a kinase inhibitor?

  • Molecular Docking : Use AutoDock Vina with PDB ID 1ATP (ATP-binding site of EGFR kinase). Focus on hydrogen bonding with pyridine-N and hydrophobic interactions with the furan ring .
  • ADMET Prediction : Apply SwissADME to assess bioavailability (TPSA ~70 Ų, LogP ~2.1) and toxicity (AMES test: negative; hepatotoxicity: low risk) .

Gaps and Research Recommendations

  • Toxicological Data : No reproductive or organ toxicity data exists for this compound. Prioritize in vitro assays (e.g., Ames test, micronucleus assay) using protocols from analogous aldehydes .
  • Reactivity Under Extreme Conditions : Study thermal stability via TGA/DSC to identify decomposition thresholds (>200°C suspected) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(2-Chloro-pyridin-3-yl)-furan-2-carbaldehyde
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5-(2-Chloro-pyridin-3-yl)-furan-2-carbaldehyde

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